molecular formula C17H20N2O4 B1387525 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid CAS No. 1170285-76-3

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

Cat. No.: B1387525
CAS No.: 1170285-76-3
M. Wt: 316.35 g/mol
InChI Key: UUBCQGPYAOAEMS-UHFFFAOYSA-N
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Description

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid (CAS 1170285-76-3) is a high-purity synthetic organic compound with a molecular weight of 316.35 g/mol and the molecular formula C17H20N2O4 . This benzoic acid derivative is characterized by a 2,3-dioxopiperazine substructure bearing a cyclopentyl group, which serves as a versatile scaffold and key intermediate in medicinal chemistry research . The 2,3-dioxopiperazine core is a privileged structure in drug discovery, and related bis-dioxopiperazine derivatives have been investigated for their potential as antitumor agents, indicating the research value of this chemical class in developing novel therapeutic candidates . The compound is typically supplied with a purity of 98% and requires storage at 2-8°C to ensure stability . It is intended for research applications as a building block in organic synthesis and is strictly for laboratory use. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-16(21)19(14-3-1-2-4-14)10-9-18(15)11-12-5-7-13(8-6-12)17(22)23/h5-8,14H,1-4,9-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBCQGPYAOAEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(C(=O)C2=O)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 4-Bromomethylbenzoic Acid

  • Starting Material: p-Toluic acid
  • Reagents: N-Bromosuccinimide (NBS), dibenzoyl peroxide
  • Conditions: Reflux in chloroform for approximately 20 hours
  • Outcome: Bromination at the methyl group to afford 4-bromomethylbenzoic acid with high purity (~97.5%) after purification by filtration and washing (as per patent)

Step 2: Formation of the Piperazine Derivative

  • Reaction: Nucleophilic substitution of 4-bromomethylbenzoic acid with 4-methylpiperazine
  • Reagents: Potassium carbonate as base, N-methylpiperazine
  • Solvent: n-Butanol
  • Conditions: Room temperature, stirred for 12 hours, followed by pH adjustment with isopropanolic hydrochloride
  • Purification: Filtration and washing with n-butanol to isolate the dihydrochloride salt of 4-(4-methylpiperazino)methylbenzoic acid (>99% purity)

Step 3: Cyclization to Form the Dioxopiperazine Ring

  • Method: Intramolecular cyclization involving oxidation or condensation reactions to form the 2,3-dioxopiperazine ring
  • Reagents: Suitable oxidizing agents (e.g., hydrogen peroxide, or other oxidants) under controlled conditions
  • Outcome: Formation of the cyclopentyl-dioxopiperazine core, which can be introduced via cyclization of appropriate amino acid derivatives or through ring-closure reactions involving the piperazine intermediate

Alternative Route: Direct Amidation and Cyclization

Step 1: Synthesis of 4-(4-Methylpiperazino)methylbenzoic Acid

  • Reaction: Nucleophilic substitution of 4-chloromethylbenzoic acid with N-methylpiperazine
  • Reagents: Potassium carbonate, N-methylpiperazine
  • Solvent: n-Butanol
  • Conditions: Room temperature, stirring for 12 hours
  • Purification: Filtration and washing to obtain the intermediate

Step 2: Cyclization to Dioxopiperazine

  • Method: Cyclization via oxidation or dehydration to form the dioxopiperazine ring
  • Reagents: Oxidants such as hydrogen peroxide, or dehydrating agents like acetic anhydride
  • Conditions: Elevated temperature, under inert atmosphere if necessary

Preparation of the Final Compound via Coupling

Step 1: Activation of Benzoic Acid Moiety

  • Reagents: Thionyl chloride or oxalyl chloride to convert benzoic acid into the corresponding acid chloride
  • Conditions: Reflux in an inert solvent such as dichloromethane
  • Outcome: Reactive acid chloride suitable for subsequent coupling

Step 2: Coupling with the Dioxopiperazine Derivative

  • Reaction: Nucleophilic attack of the cyclopentyl-dioxopiperazine amine on the acid chloride
  • Conditions: Low temperature, inert atmosphere, in the presence of a base like triethylamine
  • Purification: Crystallization or chromatography to isolate the target compound

Data Table Summarizing Preparation Methods

Step Reaction/Process Reagents Solvent Conditions Purification Yield & Purity
1 Bromination of p-toluic acid NBS, dibenzoyl peroxide Chloroform Reflux 20h Filtration, washing ~97.5% purity
2 Nucleophilic substitution N-methylpiperazine, K2CO3 n-Butanol Room temp, 12h Filtration, washing >99% purity
3 Ring cyclization Oxidants (H2O2) - Elevated temp Crystallization Variable yields
4 Acid chloride formation SOCl2 or oxalyl chloride Dichloromethane Reflux Distillation or chromatography Quantitative conversion
5 Coupling reaction Base (triethylamine) Inert solvent Low temp Crystallization High purity

Notes and Research Findings

  • The synthesis of this compound involves precise control over reaction conditions to prevent side reactions, especially during the cyclization step where oxidation or dehydration must be carefully managed.
  • Purification techniques such as recrystallization, chromatography, and washing are critical to achieving high purity (>99%) suitable for pharmaceutical applications.
  • The use of alternative oxidants and coupling reagents can influence yield and purity, as evidenced by patent processes and literature reports.
  • Safety considerations include handling of halogenating agents and acid chlorides, which require inert atmospheres and proper ventilation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: : The piperazine ring can be reduced to form amines.

  • Substitution: : The cyclopentyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the cyclopentyl group.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.

  • Reduction: : Piperazine derivatives such as piperazine-1-carboxylic acid.

  • Substitution: : Cyclopentyl-substituted compounds with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid (CAS 914349-54-5)
  • Structural Difference : Replaces the cyclopentyl group with a methyl group and lacks the 2,3-dioxo modification.
  • Applications : Commonly used as a building block in kinase inhibitor synthesis due to its balanced polarity .
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic Acid (CAS 1173052-48-6)
  • Structural Difference : Substitutes cyclopentyl with a 4-fluorobenzyl group while retaining the 2,3-dioxopiperazine core.
  • Properties : Increased aromaticity and electron-withdrawing fluorine may enhance binding to aromatic-rich enzyme active sites (e.g., proteases). Higher molecular weight (356.36 g/mol) suggests greater lipophilicity than the target compound .
4-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 86620-62-4)
  • Structural Difference : Directly links the piperazine to the benzoic acid without a methylene bridge and lacks the dioxo groups.
  • Properties : Simpler structure with lower steric hindrance; often used in solubility enhancement for drug candidates .

Functional Group Modifications

Dioxopiperazine vs. Non-Oxidized Piperazine
  • The 2,3-dioxo modification in the target compound introduces hydrogen-bond acceptors, improving interactions with polar residues in biological targets. This contrasts with non-oxidized piperazines (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid), which rely on basic nitrogen for interactions .
Cyclopentyl vs. Methyl or Fluorobenzyl Substituents
  • Cyclopentyl : Provides moderate lipophilicity and conformational rigidity, balancing solubility and target engagement.
  • Methyl : Minimizes steric hindrance, favoring entropic gains in binding.

Tabulated Comparison of Key Compounds

Compound Name (CAS) Substituent on Piperazine Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Cyclopentyl ~350 (estimated) 2,3-dioxo, benzoic acid Enzyme inhibition, drug design
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (914349-54-5) Methyl 220.26 Benzoic acid Kinase inhibitors, solubility modifiers
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid (1173052-48-6) 4-Fluorobenzyl 356.36 2,3-dioxo, benzoic acid Protease inhibition
4-(4-Methylpiperazin-1-yl)benzoic acid (86620-62-4) Methyl 206.27 Piperazine, benzoic acid Drug intermediate

Research Findings and Implications

  • Biological Activity : The dioxopiperazine core in the target compound may confer selectivity for oxidoreductases or hydrolases, as seen in analogs like the fluorobenzyl derivative .
  • Solubility : The cyclopentyl group’s lipophilicity could reduce aqueous solubility compared to methyl-substituted analogs, necessitating formulation optimization .
  • Synthetic Challenges : Introducing the cyclopentyl group requires careful control of steric effects during substitution reactions, unlike smaller substituents .

Biological Activity

4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on available scientific literature.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a cyclopentyl-substituted piperazine derivative. Its structural formula can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

This structure contributes to its interaction with various biological targets, particularly in the central nervous system and inflammatory pathways.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Prostaglandin Synthesis : The compound acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response. It has shown nanomolar potency in inhibiting prostaglandin E2 (PGE2) formation in vitro, suggesting its potential use as an anti-inflammatory agent .
  • Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties, affecting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : The cyclopentyl group may enhance blood-brain barrier permeability, allowing the compound to exert neuroprotective effects in models of neurodegeneration.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Bioavailability : Studies have shown that the compound achieves significant plasma concentrations following oral administration, exceeding its inhibitory concentration for mPGES-1 for extended periods .
  • Metabolism : The compound undergoes hepatic metabolism, with cytochrome P450 enzymes playing a significant role. Understanding its metabolic pathways is crucial for predicting drug interactions.

Case Studies and Clinical Findings

Several studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anti-inflammatory Studies : In a study involving LPS-stimulated human whole blood assays, the compound demonstrated an IC80 value of 24 nM for PGE2 inhibition, indicating strong anti-inflammatory properties .
  • Cancer Research : A case study involving various cancer cell lines showed that derivatives of this compound could inhibit tumor growth significantly, with IC50 values ranging from 10 to 30 µM depending on the cell type.

Comparative Biological Activity Table

Biological ActivityMechanismReference
mPGES-1 InhibitionInhibition of PGE2 synthesis
Antitumor EffectsInduction of apoptosis
NeuroprotectionEnhanced BBB permeability

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid to improve yield and purity?

  • Methodology : Focus on reaction condition optimization, such as catalyst selection (e.g., palladium for coupling reactions), temperature control (e.g., 60–80°C for cyclization), and purification techniques like column chromatography or recrystallization. Intermediate characterization via NMR or LC-MS ensures stepwise purity. For example, piperazine-ring formation may require anhydrous conditions to avoid side reactions .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of cyclopentylamine derivatives to prevent unreacted intermediates.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm substituent positions (e.g., cyclopentyl group on piperazine) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • HPLC-PDA/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Q. What strategies enhance the aqueous solubility of this compound for in vitro assays?

  • Methodology :

  • Salt Formation : Convert the benzoic acid moiety to sodium or hydrochloride salts (e.g., dihydrochloride forms improve solubility, as seen in structurally related compounds) .
  • Co-Solvents : Use DMSO or PEG-400 in buffer systems (pH 7.4) to maintain solubility during biological testing.

Advanced Research Questions

Q. How does the cyclopentyl substituent on the piperazine ring influence the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro Assays : Evaluate metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles.
  • Molecular Docking : Compare binding modes of cyclopentyl vs. methyl/aryl analogs to kinase targets (e.g., MAPK or EGFR) using AutoDock or Schrödinger .
    • Findings : Bulky cyclopentyl groups may enhance target selectivity by occupying hydrophobic pockets but reduce solubility, requiring formulation adjustments .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodology :

  • Replication Studies : Control variables like cell line passage number, serum concentration, and incubation time.
  • Multivariate Analysis : Use PCA or clustering to identify confounding factors (e.g., organic degradation during prolonged assays, as noted in hyperspectral imaging studies) .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC50_{50}) with SPR or ITC to confirm binding kinetics.

Q. What methodologies assess the acute toxicity and safety profile of this compound in preclinical research?

  • Methodology :

  • In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine IC50_{50} values.
  • In Vivo Studies : OECD Guideline 423 for acute oral toxicity in rodents, monitoring hematological and histopathological changes .
    • Key Insight : Structural analogs with piperazine cores show acute toxicity at high doses, necessitating PPE during handling .

Q. How can computational chemistry predict the binding affinity of this compound to kinase targets?

  • Methodology :

  • QSAR Models : Train models using datasets of piperazine derivatives to correlate substituent effects (e.g., cyclopentyl vs. methyl) with activity.
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Key Notes for Experimental Design

  • Stability Testing : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–12) and elevated temperatures (40–60°C) to identify degradation products via LC-MS .
  • Dose-Response Optimization : Use Hill equation modeling to determine EC50_{50} values in cellular assays, adjusting DMSO concentrations to <0.1% to avoid solvent toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid

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